Angelicolide

Description

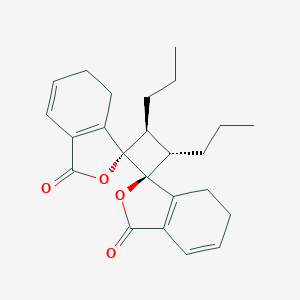

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C24H28O4/c1-3-9-19-20(10-4-2)24(18-14-8-6-12-16(18)22(26)28-24)23(19)17-13-7-5-11-15(17)21(25)27-23/h5-6,11-12,19-20H,3-4,7-10,13-14H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDFCPDLBLFHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C2(C13C4=C(C=CCC4)C(=O)O3)C5=C(C=CCC5)C(=O)O2)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angelicolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90826-58-7 | |

| Record name | Angelicolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelicolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Angelicolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Angelicolide: A Technical Guide for Researchers

CAS Number: 90826-58-7

This technical guide provides a comprehensive overview of Angelicolide, a natural compound belonging to the coumarin class.[1] It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activities, and potential therapeutic applications.

Physicochemical Properties

This compound is a phytochemical with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.484 g/mol .[1] Its purity is typically in the range of 95% to 99%, as determined by methods such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).[1] Identification of the compound is confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

| Property | Value | Source |

| CAS Number | 90826-58-7 | [1] |

| Molecular Formula | C₂₄H₂₈O₄ | [1] |

| Molecular Weight | 380.484 g/mol | [1] |

| Purity | 95% - 99% | [1] |

| Estimated Water Solubility | 15.59 mg/L at 25°C | [2] |

| Compound Type | Coumarin | [1] |

Biological Activities and Therapeutic Potential

While research specifically on this compound is emerging, the broader class of compounds from the Angelica genus, including phthalides and coumarins, has demonstrated a range of significant biological activities. These activities suggest potential therapeutic applications for this compound in various disease areas.

Anti-Inflammatory Activity

Compounds isolated from Angelica species have shown notable anti-inflammatory properties. For instance, Angesinenolide B, a phthalide dimer, has been found to exert its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. It is important to note that this particular compound did not affect the Nuclear Factor-kappa B (NF-κB) signaling pathway. In contrast, extracts from Angelica gigas Nakai have demonstrated immune-enhancing effects through the activation of both the MAPK and NF-κB signaling pathways. These findings highlight the potential of Angelica-derived compounds, and by extension this compound, as modulators of key inflammatory pathways.

Neuroprotective Effects

Phthalides and other constituents of Angelica species have been investigated for their neuroprotective potential. Research has shown that certain compounds from Angelica can protect neuronal cells from damage. This suggests that this compound may also possess neuroprotective properties, a hypothesis that warrants further investigation to understand its mechanism of action in the context of neurodegenerative diseases.

Anticancer Potential

Various compounds derived from Angelica have been evaluated for their cytotoxic activities against different cancer cell lines. This indicates a potential role for this compound in oncology research. Future studies should focus on determining the specific cancer cell lines sensitive to this compound and elucidating the molecular mechanisms underlying its potential anticancer effects.

Experimental Protocols

To facilitate further research on this compound, this section outlines standard experimental protocols for assessing its biological activities.

Anti-Inflammatory Assays

3.1.1. Cell Culture

-

RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro anti-inflammatory studies.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

3.1.3. Cytokine Quantification (ELISA)

-

Culture and treat RAW 264.7 cells with this compound and LPS as described above.

-

Collect the cell culture supernatant.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Neuroprotection Assays

3.2.1. Cell Culture

-

SH-SY5Y human neuroblastoma cells are a widely used model for neuroprotection studies.

3.2.2. Cytotoxicity/Cell Viability Assay (MTT Assay)

-

Seed SH-SY5Y cells in a 96-well plate.

-

Induce neurotoxicity using a relevant agent (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models).

-

Treat the cells with different concentrations of this compound.

-

After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

3.2.3. Reactive Oxygen Species (ROS) Measurement

-

Culture and treat SH-SY5Y cells as described for the neurotoxicity model.

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

Anticancer Assays

3.3.1. Cell Culture

-

A panel of human cancer cell lines relevant to the research focus should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

3.3.2. Cell Viability/Cytotoxicity Assay

-

The MTT assay, as described in the neuroprotection section, is a standard method to assess the cytotoxic effect of this compound on cancer cells.

-

Alternatively, assays like the CellTox™ Green Cytotoxicity Assay, which measures the release of a dye from cells with compromised membrane integrity, can be employed.

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways implicated in inflammation, cell survival, and proliferation.

Western Blotting for NF-κB and MAPK Pathways

-

Culture and treat relevant cells (e.g., RAW 264.7 for inflammation, or cancer cell lines) with this compound and a stimulus (e.g., LPS or a growth factor).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation and expression of these signaling proteins.

Workflow for Investigating this compound's Effect on Signaling Pathways

References

Unveiling the Natural Origins of Angelicolide: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 19, 2025 – Angelicolide, a dihydrofuranocoumarin with potential therapeutic applications, is primarily found in select species of the Angelica genus, notably Angelica sinensis and Angelica archangelica. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and methodologies for the extraction and isolation of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Quantification

This compound has been identified as a constituent of several plants within the Apiaceae family. The most significant sources are the roots of Angelica sinensis (Oliv.) Diels, commonly known as "Dang Gui," a well-regarded herb in traditional Chinese medicine, and Angelica archangelica L., or garden angelica.

While extensive quantitative data for many phytochemicals in these plants are available, specific concentrations and yields for this compound are not widely reported in publicly available literature. However, analysis of related compounds can provide an estimate of potential yields. For instance, studies on Angelica sinensis have quantified various phthalides and coumarins, with concentrations varying based on the plant's origin, age, and the specific part of the root analyzed. Researchers should anticipate that this compound yields will likely be in the milligram per gram range of dried plant material, necessitating efficient extraction and purification protocols.

Table 1: Quantitative Data of Selected Compounds in Angelica Species

| Plant Species | Compound | Plant Part | Concentration/Yield | Analytical Method |

| Angelica sinensis | Z-ligustilide | Root | 0.005 - 37.7 mg/g DW[1][2] | GC-MS, UPLC-MS/MS |

| Angelica sinensis | Ferulic acid | Root | 0.04 - 1.5% | UPLC |

| Angelica archangelica | Imperatorin | Fruits | High yield | ASE |

Note: Specific quantitative data for this compound is currently limited in published research. The data for related compounds is provided for context.

Experimental Protocols: Extraction and Isolation of this compound

The following protocols are based on established methods for the isolation of furanocoumarins and dihydrofuranocoumarins from Angelica species. These should be optimized for this compound based on preliminary experimental results.

Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is an environmentally friendly and efficient method for extracting non-polar to moderately polar compounds like this compound.

-

Sample Preparation: Dried and powdered root material of Angelica sinensis or Angelica archangelica (particle size ~40 µm) is used.

-

SFE System Parameters:

-

Co-solvent: Ethanol (5-10%) can be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of coumarins.

-

Pressure: 15-25 MPa

-

Temperature: 40-60 °C

-

Extraction Time: 2 hours

-

CO2 Flow Rate: 20 L/h

-

-

Fraction Collection: The extract is collected by stepwise depressurization in separator vessels.

-

Post-Extraction Processing: The collected extract is concentrated under reduced pressure to yield a crude extract.

Solvent Extraction

Traditional solvent extraction methods remain effective for obtaining this compound.

-

Sample Preparation: Air-dried and coarsely powdered plant material.

-

Solvent Selection: Chloroform has been identified as an effective solvent for extracting non-polar, biologically active compounds from Angelica archangelica roots. Other solvents like n-hexane, ethyl acetate, and methanol can also be used.

-

Extraction Procedure (Soxhlet):

-

Place the powdered plant material in a thimble.

-

Extract with the chosen solvent in a Soxhlet apparatus for 6-8 hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

Isolation and Purification by Column Chromatography

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane with an increasing proportion of ethyl acetate (e.g., from 100:0 to 0:100).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Final Purification: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Biosynthesis of this compound

This compound, as an angular dihydrofuranocoumarin, is biosynthesized via the phenylpropanoid and mevalonate pathways. The biosynthesis of the core coumarin structure originates from phenylalanine.

-

Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Further hydroxylation and ortho-hydroxylation lead to the formation of umbelliferone, a key intermediate in coumarin biosynthesis.

-

Formation of the Furan Ring: Umbelliferone undergoes prenylation at the C8 position, catalyzed by a prenyltransferase, to form osthenol.

-

Cyclization and Dihydrofuran Ring Formation: Osthenol is then believed to undergo cyclization to form (+)-columbianetin. The subsequent enzymatic steps leading to the specific dihydrofuran structure of this compound are not yet fully elucidated but likely involve specific hydroxylases and reductases.

Signaling Pathways and Biological Activity

The specific signaling pathways modulated by this compound are an active area of research. However, studies on related furanocoumarins provide insights into its potential mechanisms of action. Furanocoumarins are known to interact with various cellular targets and signaling cascades, including:

-

Anti-inflammatory pathways: Inhibition of pro-inflammatory cytokines and mediators through pathways such as NF-κB.

-

Anticancer activity: Induction of apoptosis and cell cycle arrest in cancer cells through modulation of pathways like PI3K/Akt and MAPK.

Further research, including molecular docking studies and in vitro/in vivo assays, is required to elucidate the precise molecular targets and signaling pathways directly affected by this compound.

This technical guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent. The provided methodologies and pathways offer a starting point for further investigation and optimization.

References

The Pivotal Role of Z-Ligustilide from Ligusticum chuanxiong in Drug Discovery: A Technical Guide

An Important Clarification: Initial investigations into Ligusticum chuanxiong as a source of Angelicolide have revealed that this compound is not a recognized constituent of this plant. The primary bioactive compounds that have been extensively studied and are of significant interest to the scientific community are phthalides, with (Z)-ligustilide being one of the most abundant and pharmacologically active. This guide will therefore focus on (Z)-ligustilide as a key therapeutic agent derived from Ligusticum chuanxiong, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

(Z)-ligustilide, a major lipophilic component of Ligusticum chuanxiong Hort. (Chuanxiong), has garnered considerable attention for its wide spectrum of pharmacological activities.[1] This technical guide delves into the extraction, quantification, and mechanistic actions of (Z)-ligustilide, offering a valuable resource for its potential development as a therapeutic agent.

Quantitative Analysis of (Z)-Ligustilide in Ligusticum chuanxiong

The concentration of (Z)-ligustilide in the rhizome of Ligusticum chuanxiong can vary depending on the cultivation area and processing methods.[2] High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate quantification of this compound.[2]

| Plant Material | Compound | Average Content (mg/g of dried rhizome) | Analytical Method | Reference |

| Ligusticum chuanxiong | (Z)-ligustilide | 7.40 ± 3.54 | HPLC | [2] |

| Ligusticum chuanxiong | (Z)-ligustilide | Not less than 0.66% (calculated on the dried basis) | HPLC | [2] |

| Volatile oil of Ligusticum chuanxiong | (Z)-ligustilide | 58% | Not Specified | [3] |

Experimental Protocols

Extraction and Isolation of (Z)-Ligustilide

1. Supercritical Fluid Extraction (SFE)

This method is optimized for the extraction of volatile compounds like ligustilide.[4]

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

The dried rhizome of Ligusticum chuanxiong is pulverized.

-

The powdered material is subjected to SFE under the following optimized conditions:

-

Temperature: 40°C

-

Pressure: 27.6 MPa

-

Static extraction time: 3 minutes

-

Dynamic extraction volume: 7 ml of CO2

-

Modifier: 0.1 ml of CHCl3

-

-

The extracts are collected using a solid-liquid trap to minimize the loss of volatile substances.[4]

-

The collected extract is then analyzed by HPLC.[4]

-

2. Ultrasonic-Assisted Extraction (UAE) followed by Column Chromatography

This method is suitable for laboratory-scale extraction and purification.

-

Apparatus: Ultrasonic bath, rotary evaporator, chromatography columns.

-

Procedure:

-

Powdered dry rhizomes of Ligusticum chuanxiong are soaked in petroleum ether (solid-liquid ratio of 1:5 to 1:10 g/ml).

-

The mixture is subjected to ultrasonic extraction for 1-2 hours, and this process is repeated 1-5 times.

-

The combined extracts are filtered and concentrated under reduced pressure to obtain a paste.

-

The crude extract is then subjected to silica gel column chromatography for separation.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate or acetone to yield high-purity (Z)-ligustilide.

-

3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation and purification of (Z)-ligustilide from the essential oil of Ligusticum chuanxiong.[5]

-

Apparatus: High-Speed Counter-Current Chromatograph.

-

Procedure:

-

The essential oil is first obtained from the dried roots using supercritical fluid extraction.

-

A two-phase solvent system is prepared. An optimal system consists of n-hexane–ethyl acetate–methanol–water–acetonitrile in a ratio of 8:2:5:5:3 (v/v/v/v/v).[5]

-

The essential oil is subjected to HSCCC using the selected solvent system.

-

Fractions are collected and analyzed by Gas Chromatography (GC) to determine the purity of the isolated (Z)-ligustilide.[5]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Apparatus: HPLC system with a UV detector.

-

Column: Alltima C18 column (4.6 mm x 150 mm, 5 µm).[2]

-

Mobile Phase: Acetonitrile and water (60:40).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 350 nm.[2]

-

Procedure:

-

Prepare standard solutions of (Z)-ligustilide of known concentrations.

-

Prepare the sample extract of Ligusticum chuanxiong.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the (Z)-ligustilide peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of (Z)-ligustilide in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

Signaling Pathways Modulated by (Z)-Ligustilide

(Z)-ligustilide exerts its diverse pharmacological effects by modulating multiple key signaling pathways.

Anti-inflammatory Signaling Pathways

(Z)-ligustilide demonstrates potent anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways.[6][7]

References

- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of ligustilide for quality assessment of Ligusticum chuanxiong] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Pharmaceutical Activities of Chuanxiong, a Key Medicinal Material in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The determination of ligustilide in Ligusticum chuanxiong Hort. by supercritical fluid extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Angelicolide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a phthalide found in the renowned medicinal plant Angelica sinensis, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic and metabolomic studies. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway and details the key enzymes and experimental protocols relevant to its study.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of phthalide synthesis, which originates from the shikimate and polyketide pathways. Recent studies combining metabolite profiling and transcriptome analysis in Angelica sinensis have identified several candidate enzymes that are likely involved in the accumulation of phthalides, including this compound.

Based on current research, a plausible biosynthetic route to this compound is proposed, starting from primary metabolites and proceeding through key intermediates. It is hypothesized that this compound may be formed via the modification of a central phthalide precursor, such as ligustilide.

Early Stages: From Shikimate Pathway to Phthalide Core

The initial steps are thought to involve the shikimate pathway, providing the aromatic precursor, and the polyketide pathway, contributing to the lactone ring structure. Key enzymes potentially involved in the early stages of phthalide biosynthesis include:

-

Phospho-2-dehydro-3-deoxyheptonate aldolase 2 (DAHPS) : Catalyzes the first committed step of the shikimate pathway.

-

Shikimate dehydrogenase (SDH) : A key enzyme in the shikimate pathway, responsible for the conversion of 3-dehydroshikimate to shikimate.

-

Tyrosine decarboxylase : Potentially involved in providing precursors.

-

Shikimate O-hydroxycinnamoyl transferase : May play a role in modifying shikimate pathway intermediates.

Late Stages: Modification of Phthalide Precursors

The later stages of the pathway likely involve modifications of a common phthalide intermediate. It has been suggested that enzymes such as polyphenol oxidase and shikimate dehydrogenase are involved in the transformation of ligustilide into other phthalides like senkyunolide I. A similar mechanism could be involved in the formation of this compound, potentially through a hydroxylation or related reaction on a precursor molecule.

-

Polyphenol oxidase (PPO) : These enzymes are known to catalyze the oxidation of phenols and could be involved in the modification of the phthalide ring.

-

Primary amine oxidase : Its exact role is yet to be determined but has been identified as a candidate enzyme.

-

Cytochrome P450 enzymes (CYPs) : These enzymes are well-known for their role in the hydroxylation and other modifications of secondary metabolites and are strong candidates for the final steps in this compound biosynthesis.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of phthalides in Angelica sinensis provides valuable information for understanding the regulation of the biosynthetic pathway. The table below summarizes the content of major phthalides, including this compound, in different parts of the plant as reported in the literature.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| This compound | Root | Not explicitly quantified alone in cited studies, often grouped with other phthalides. | |

| Z-Ligustilide | Root | 1.77% (of tested components) - 69% (of essential oil) | |

| Senkyunolide A | Root | 0.062% (of tested components) | |

| Ferulic acid | Root | 0.145% (of tested components) |

Note: The concentrations of phthalides can vary significantly based on the plant's origin, cultivation conditions, and processing methods.

Experimental Protocols

Heterologous Expression of Candidate Enzymes

To functionally characterize the enzymes potentially involved in this compound biosynthesis, heterologous expression in a suitable host system is a common approach. Escherichia coli is a frequently used host for the expression of plant-derived enzymes.

Workflow for Heterologous Expression and Functional Characterization:

Enzyme Assay Protocols

Detailed protocols for assaying the activity of two key candidate enzymes, polyphenol oxidase and shikimate dehydrogenase, are provided below. These protocols are based on established methods and can be adapted for the specific enzymes from Angelica sinensis.

1. Polyphenol Oxidase (PPO) Activity Assay

-

Principle : PPO catalyzes the oxidation of phenolic substrates (e.g., catechol) to quinones, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

-

Reagents :

-

Phosphate buffer (0.1 M, pH 6.5)

-

Catechol solution (0.01 M)

-

Enzyme extract (supernatant from homogenized plant tissue)

-

-

Procedure :

-

Prepare the reaction mixture in a cuvette containing 2.5 ml of phosphate buffer and 0.3 ml of catechol solution.

-

Equilibrate the mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 0.2 ml of the enzyme extract.

-

Immediately record the change in absorbance at 495 nm for 5 minutes at 30-second intervals.

-

One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.

-

2. Shikimate Dehydrogenase (SDH) Activity Assay

-

Principle : SDH catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. The enzyme activity can be determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reagents :

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

-

3-dehydroshikimate (substrate)

-

NADPH (cofactor)

-

Purified recombinant enzyme or plant extract

-

-

Procedure :

-

Prepare the reaction mixture in a cuvette containing the buffer, 3-dehydroshikimate, and NADPH.

-

Incubate the mixture at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the SDH activity.

-

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that is beginning to be unraveled through modern 'omics' approaches. The proposed pathway and the identification of candidate enzymes provide a solid foundation for future research. The functional characterization of these enzymes through heterologous expression and in vitro assays will be critical to definitively elucidate the complete biosynthetic pathway. Furthermore, understanding the regulatory mechanisms governing the expression of these enzymes will be key to developing strategies for enhancing the production of this medicinally important compound. This guide serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of natural product biosynthesis and its application in drug development.

Angelicolide and its Class of Coumarins: A Technical Guide for Researchers

Abstract

Angelicolide, a notable member of the coumarin class of phytochemicals, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and its place within the broader category of coumarins derived from the Angelica genus. While specific quantitative data on the biological activity of this compound remains to be fully elucidated in publicly available literature, this document synthesizes the current knowledge on closely related coumarins, offering insights into its probable anti-inflammatory mechanisms. Detailed experimental protocols for the isolation of analogous compounds and relevant analytical techniques are presented to facilitate further research. Furthermore, this guide illustrates the key signaling pathways potentially modulated by this class of compounds.

Introduction

Coumarins are a diverse class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, with the Angelica species being a particularly rich source[1][2]. These compounds are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer properties[1]. This compound, a specific coumarin with the chemical formula C24H28O4 and a molecular weight of 380.484 g/mol , is found within this genus[3]. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and its associated class of coumarins. Given the current scarcity of specific data for this compound, this document leverages information from structurally similar coumarins isolated from Angelica species to provide a foundational understanding.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C24H28O4 | [3] |

| Molecular Weight | 380.484 g/mol | [3] |

| CAS Number | 90826-58-7 | [3] |

| Class | Coumarin | [3] |

Biological Activity of Related Coumarins from Angelica Species

| Compound | IC50 (µM) for NO Inhibition | Botanical Source | Reference |

| Isopteryxin | 8.8 | Angelica furcijuga | [4] |

| Isoepoxypteryxin | 53 | Angelica furcijuga | [4] |

| (S)-(-)-Oxypeucedanin | 57 | Angelica furcijuga | [4] |

| Imperatorin | 60 | Angelica furcijuga | [4] |

| 3'-Angeloyl-cis-khellactone | 82 | Angelica furcijuga | [4] |

Potential Signaling Pathways

The anti-inflammatory effects of coumarins are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound are yet to be determined, research on related compounds from the Angelica genus suggests potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. Conversely, some related compounds have been shown not to act via the canonical Nuclear Factor-kappa B (NF-κB) pathway.

References

Angelicolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide (CAS 90826-58-7) is a natural product classified as a coumarin. Despite its availability from commercial suppliers and a defined chemical structure, detailed scientific literature regarding its discovery, isolation from a specific botanical source, and comprehensive biological activities remains elusive. This guide provides the available chemical and physical data for this compound and outlines general methodologies for the isolation and characterization of coumarins from Angelica species, the purported botanical source. The absence of specific research on this compound necessitates a broader approach, drawing on established protocols for similar compounds from the same genus. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule.

Chemical and Physical Properties of this compound

Quantitative data for this compound is sparse and primarily available from chemical supplier databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 90826-58-7 | Phytochemicals online[1], The Good Scents Company[2] |

| Molecular Formula | C₂₄H₂₈O₄ | Phytochemicals online[1], The Good Scents Company[2] |

| Molecular Weight | 380.48 g/mol | Phytochemicals online[1], The Good Scents Company[2] |

| Compound Type | Coumarin | Phytochemicals online[1] |

| Purity (Typical) | 95% - 99% | Phytochemicals online[1] |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | Phytochemicals online[1] |

| Analysis Methods | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and/or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Phytochemicals online[1] |

General Experimental Protocols for Isolation of Coumarins from Angelica Species

While a specific protocol for the isolation of this compound is not available in the scientific literature, a general methodology for the extraction and purification of coumarins from the roots of Angelica species can be described. This protocol is a composite of standard phytochemical techniques.[3][4][5][6]

Plant Material and Extraction

-

Plant Material: The roots of an Angelica species are collected, authenticated, dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and methanol, using a Soxhlet apparatus.[3][4] This stepwise extraction facilitates the separation of compounds based on their polarity.

Fractionation and Isolation

-

Solvent Partitioning: The crude extracts are concentrated under reduced pressure. The resulting residues can be suspended in a water-methanol mixture and partitioned with immiscible solvents like n-hexane and ethyl acetate to achieve a preliminary separation of compounds.

-

Chromatographic Techniques:

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[3]

-

Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography containing mixtures of compounds can be further purified by pTLC using an appropriate solvent system.[3][4]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC, which offers high resolution and purity.[4]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the separation and purification of coumarins from Angelica species, using a two-phase solvent system.[6]

-

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Potential Biological Activities and Signaling Pathways of Angelica Coumarins

Although no biological activity or signaling pathway has been specifically attributed to this compound in the reviewed literature, other coumarins isolated from various Angelica species have demonstrated a wide range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

-

Anti-inflammatory Activity: Many coumarins from Angelica dahurica have been shown to possess anti-inflammatory properties.[8][9] Some of these compounds inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9] This effect may be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.

-

Antitumor Activity: Several coumarins isolated from Angelica species have exhibited cytotoxic effects against various cancer cell lines.[5][7] For instance, khellactone from Angelica purpuraefolia showed antitumor activity in mouse lung carcinoma models.[5] A new coumarin, angedahurin A, from Angelica dahurica demonstrated significant cytotoxicity against human osteosarcoma cells, inducing apoptosis.[7]

-

Antibacterial Activity: Coumarins from Angelica archangelica and Angelica lucida have shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][10]

-

Anxiolytic Activity: A mixture of coumarins from Angelica archangelica has been reported to have anxiolytic-like effects in animal models.[11]

-

Anti-allergic Inflammation: Coumarins from the roots of Angelica dahurica have been found to reduce the release of histamine and pro-inflammatory cytokines, suggesting their potential in attenuating allergic inflammation.[12]

Visualizing Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for the isolation of coumarins and a hypothetical signaling pathway that could be investigated for this compound based on the activities of related compounds.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The information available from commercial sources provides a starting point for its chemical investigation. However, there is a significant gap in the scientific literature regarding its biological properties. Future research should focus on:

-

Confirmation of the Botanical Source: The first step should be to definitively identify the Angelica species that produces this compound. This would involve phytochemical screening of various Angelica species.

-

De Novo Isolation and Characterization: A detailed isolation and structure elucidation of this compound from its natural source should be published to provide a comprehensive spectroscopic dataset to the scientific community.

-

Biological Screening: Once a reliable source of pure this compound is established, it should be subjected to a broad range of biological assays to screen for activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, based on the known activities of other coumarins from Angelica.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

This technical guide highlights the current knowledge gap concerning this compound and provides a framework for future research to unlock its potential therapeutic value. The established protocols for related compounds and the known bioactivities of the coumarin class of molecules provide a solid foundation for these future investigations.

References

- 1. CAS 90826-58-7 | this compound [phytopurify.com]

- 2. This compound, 90826-58-7 [thegoodscentscompany.com]

- 3. banglajol.info [banglajol.info]

- 4. Coumarins from the Roots of Angelica archangelica and Antibacterial Activity Against Methicillin Resistant Staphylococcus aureus | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 5. Isolation of coumarins and ferulate from the roots of Angelica purpuraefolia and the antitumor activity of khellactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Dimeric furanocoumarins from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coumarins from Angelica Lucida L. - Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarins from Angelica archangelica Linn. and their effects on anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coumarins from the roots of Angelica dahurica cause anti-allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Angelicolide: An In-Depth Technical Guide on its Biological Activity

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of Angelicolide (CAS 90826-58-7), a coumarin found in various Angelica species. While the compound has been identified and cataloged, detailed studies on its cytotoxic effects, underlying mechanisms of action, and interactions with cellular signaling pathways are currently not present in the public domain. This guide summarizes the existing information on this compound and provides context based on the known biological activities of related compounds from the Angelica genus.

Introduction to this compound

This compound is a natural product classified as a coumarin. Its chemical formula is C₂₄H₂₈O₄. Despite its isolation from plants of the Angelica genus, which are well-known in traditional medicine and have been extensively studied for their pharmacological properties, this compound itself remains largely uncharacterized in terms of its biological effects.

Current State of Research on this compound's Biological Activity

Extensive searches of scientific databases and literature have not yielded any specific studies detailing the biological activity of isolated this compound. There is no publicly available data on its cytotoxic properties against cancer cell lines, no determined IC50 values, and no elucidated mechanisms of action, including its effects on apoptosis or other cellular processes.

Biological Activities of Compounds from Angelica Species

While direct data on this compound is absent, the Angelica genus is a rich source of other bioactive coumarins and compounds that have demonstrated significant biological activities, particularly in the context of cancer research. It is plausible that this compound may share some of these properties, but this remains to be experimentally verified.

Anti-Cancer and Cytotoxic Effects

Numerous studies have reported the anti-cancer properties of extracts from various Angelica species and their isolated constituents. For instance, compounds like decursin and decursinol angelate from Angelica gigas have been shown to possess potent anti-cancer efficacy. These compounds have been demonstrated to inhibit the growth of various cancer cell lines and suppress tumor growth in animal models.

Induction of Apoptosis

A common mechanism of action for many anti-cancer compounds isolated from Angelica species is the induction of apoptosis, or programmed cell death. For example, the related compound Angelicin has been shown to induce apoptosis in human neuroblastoma cells through an intrinsic caspase-dependent pathway. This process typically involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the key executioners of apoptosis.

Potential Signaling Pathways

Based on the activities of other coumarins and extracts from Angelica, several signaling pathways are commonly modulated in the context of their anti-cancer effects. It is important to reiterate that the involvement of these pathways in the action of this compound has not been studied.

-

Apoptosis Pathway: As mentioned, this is a primary target for many natural anti-cancer compounds.

-

Cell Cycle Regulation: Some compounds from Angelica have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

Due to the lack of specific experimental data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or accurate signaling pathway diagrams as requested.

Future Directions

The absence of data on the biological activity of this compound highlights a clear area for future research. Investigating the potential cytotoxic, anti-inflammatory, and other pharmacological properties of this compound could unveil a novel therapeutic agent. Future studies should focus on:

-

In vitro cytotoxicity screening: Testing the effect of isolated this compound on a panel of cancer cell lines to determine its IC50 values.

-

Mechanism of action studies: Investigating whether this compound induces apoptosis, cell cycle arrest, or other forms of cell death.

-

Signaling pathway analysis: Identifying the specific molecular targets and signaling cascades affected by this compound treatment.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.

Conclusion

Angelicolide: An In-Depth Technical Guide on its Putative Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action of Angelicolide is limited in publicly available scientific literature. This document synthesizes the known biological activities of structurally related compounds isolated from Angelica species and the pharmacological effects of Angelica sinensis extracts to propose a putative mechanism of action for this compound. The signaling pathways and experimental data presented are primarily based on studies of Angesinenolide B and n-butylidenephthalide, and should be considered as a hypothetical framework for this compound's activity pending direct investigation.

Executive Summary

This compound, a coumarin derivative isolated from plants of the Angelica genus, is a phytochemical of interest for its potential therapeutic properties. While direct studies on this compound are sparse, analysis of structurally similar compounds and extracts from Angelica sinensis suggests that its mechanism of action likely involves the modulation of key signaling pathways implicated in inflammation and cancer. This guide consolidates the available data on related compounds to build a predictive model for this compound's molecular interactions. The primary putative mechanisms include the suppression of pro-inflammatory pathways such as MAPK/STATs and the inhibition of cell proliferation and survival pathways like PI3K/Akt/mTOR.

Putative Core Mechanisms of Action

Based on the activities of related phthalide and coumarin compounds from Angelica sinensis, this compound is hypothesized to exert its biological effects through two primary mechanisms: anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Effects

The anti-inflammatory action of this compound is likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This hypothesis is drawn from studies on Angesinenolide B, a phthalide dimer also found in Angelica sinensis[1][2].

The proposed anti-inflammatory signaling pathway is as follows:

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and STAT signaling pathways.

Anti-Cancer Effects

The potential anti-cancer activity of this compound is inferred from studies on n-butylidenephthalide (BP), another major bioactive compound in Angelica sinensis. The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and the activation of intrinsic apoptosis pathways[3][4][5][6].

The proposed anti-cancer signaling pathway is as follows:

Caption: Putative anti-cancer mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis.

Quantitative Data (Based on Related Compounds)

The following tables summarize quantitative data obtained from studies on Angesinenolide B and n-butylidenephthalide, which may serve as a proxy for the potential efficacy of this compound.

Table 1: Anti-Inflammatory Activity of Angesinenolide B

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 for NO production | RAW 264.7 | LPS | 4.98 ± 0.94 µM | [1] |

Table 2: Anti-Cancer Activity of n-Butylidenephthalide (BP)

| Parameter | Cell Line | Value | Reference |

| IC50 | KURAMOCHI (Ovarian Cancer) | Not specified | [7] |

| IC50 | OVSAHO (Ovarian Cancer) | Not specified | [7] |

Experimental Protocols (Based on Methodologies for Related Compounds)

The following are detailed methodologies for key experiments cited in the literature for compounds structurally related to this compound. These protocols can be adapted for the direct study of this compound.

In Vitro Anti-Inflammatory Assay (Adapted from Angesinenolide B studies)[1][2][8]

Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis for Signaling Pathway Proteins (Adapted from Angelica sinensis extract and n-butylidenephthalide studies)[3][5][9]

Objective: To investigate the effect of a test compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt/mTOR signaling pathways.

Workflow:

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

-

Cell Treatment and Lysis: Cells are treated with the test compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-Akt, Akt, p-mTOR, mTOR). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental data on this compound is needed, the evidence from structurally related compounds strongly suggests its potential as a modulator of key inflammatory and cancer-related signaling pathways. Future research should focus on validating these putative mechanisms of action directly with purified this compound. This would involve comprehensive in vitro and in vivo studies to determine its IC50 values against various cell lines, its specific molecular targets, and its overall therapeutic potential. Such studies will be crucial in determining if this compound can be developed into a novel therapeutic agent.

References

- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angelica Sinensis promotes myotube hypertrophy through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angelica Sinensis promotes myotube hypertrophy through the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. n-Butylidenephthalide Modulates Autophagy to Ameliorate Neuropathological Progress of Spinocerebellar Ataxia Type 3 through mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Effects of Radix Angelica Sinensis (Danggui) and N-Butylidenephthalide on Gastric Cancer: Implications for REDD1 Activation and mTOR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Angelicolide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicolide, a phthalide dimer peroxide compound, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide synthesizes the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate further research and development. The document also visualizes key signaling pathways and experimental workflows to provide a clear and comprehensive overview for researchers and drug development professionals. While research into its anti-cancer and neuroprotective effects is ongoing, this guide focuses on the well-documented anti-inflammatory properties of the closely related and likely identical compound, Angesinenolide B.

Introduction

This compound is a unique phthalide dimer with a peroxy bridge, isolated from the roots of Angelica sinensis, a plant with a long history of use in traditional medicine for its anti-inflammatory, analgesic, and hematopoietic properties. Phthalides are recognized as the primary bioactive constituents of A. sinensis, contributing to a wide range of pharmacological effects, including anticoagulation, anti-tumor, and neuroprotective activities.[1] This guide provides an in-depth analysis of the therapeutic potential of this compound, with a primary focus on its anti-inflammatory effects and the underlying molecular mechanisms.

Potential Therapeutic Uses

Anti-Inflammatory Effects

This compound has been shown to possess remarkable anti-inflammatory activity.[2] It effectively suppresses the production of key pro-inflammatory mediators and cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[3]

Anti-Cancer and Neuroprotective Effects

While phthalides from Angelica sinensis are known to have anti-tumor and neuroprotective effects, specific data on this compound's activity in these areas are still emerging.[1] Further research is required to fully elucidate its potential in cancer and neurodegenerative disease treatment.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on Angesinenolide B, which is considered to be this compound for the purpose of this guide.

| Parameter | Value | Cell Line/Model | Assay | Reference |

| NO Production IC50 | 16.6 µM | RAW264.7 Macrophages | Griess Assay | [4] |

| TNF-α Inhibition | Significant | RAW264.7 Macrophages | ELISA | [2] |

| IL-6 Inhibition | Significant | RAW264.7 Macrophages | ELISA | [2] |

| ROS Generation | Significant | RAW264.7 Macrophages | DCFH-DA Assay | [2] |

| iNOS Protein Expression | Significant | RAW264.7 Macrophages | Western Blot | [2] |

| COX-2 Protein Expression | Significant | RAW264.7 Macrophages | Western Blot | [2] |

| iNOS mRNA Expression | Significant | RAW264.7 Macrophages | qRT-PCR | [2] |

| COX-2 mRNA Expression | Significant | RAW264.7 Macrophages | qRT-PCR | [2] |

| TNF-α mRNA Expression (in vivo) | Significant | CuSO4-induced Zebrafish | qRT-PCR | [3] |

| IL-6 mRNA Expression (in vivo) | Significant | CuSO4-induced Zebrafish | qRT-PCR | [3] |

| ROS Generation (in vivo) | Significant | CuSO4-induced Zebrafish | DCFH-DA Assay | [3] |

Table 1: Anti-Inflammatory Activity of Angesinenolide B (this compound)

Mechanism of Action: Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of reactive oxygen species (ROS) production.[3]

Suppression of MAPK and STATs Signaling Pathways

Studies have shown that this compound significantly suppresses the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2 and JNK in the MAPK pathway.[1] It also inhibits the phosphorylation of STAT1 and STAT3 and prevents the nuclear translocation of STAT3 in activated macrophages.[1] These actions lead to a downstream reduction in the expression of pro-inflammatory genes.[1]

Caption: this compound inhibits inflammation by suppressing MAPK and STATs signaling pathways and reducing ROS production.

Inhibition of Pro-inflammatory Mediators

This compound significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Angesinenolide B.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2, 6, and 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.[1]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of NO in the culture supernatant is determined using the Griess reagent.

-

Protocol:

-

Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with this compound for 1 hour, then stimulate with LPS for 24 hours.

-

Collect 50 µL of the supernatant and mix with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite standard curve.[2]

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

-

Protocol:

-

Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with this compound for 1 hour, then stimulate with LPS for 16 hours.[1]

-

Collect the supernatant and perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

Western Blot Analysis

-

Principle: To detect the protein expression levels of key signaling molecules (e.g., p-ERK, p-JNK, p-STAT1, p-STAT3, iNOS, COX-2).

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with specific primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Protocol:

-

Extract total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for the target genes and a SYBR Green master mix.

-

Normalize the expression levels to a housekeeping gene (e.g., β-actin).

-

In Vivo Zebrafish Model of Inflammation

-

Model: CuSO4-induced inflammation in zebrafish larvae.

-

Protocol:

-

Treat zebrafish larvae with different concentrations of this compound.

-

Induce inflammation by exposing the larvae to CuSO4.

-

Measure ROS generation using the fluorescent probe DCFH-DA.

-

Analyze the mRNA expression of TNF-α and IL-6 using qRT-PCR.[3]

-

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound, a phthalide dimer from Angelica sinensis, exhibits potent anti-inflammatory properties by targeting the MAPK and STATs signaling pathways and reducing oxidative stress. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for its further development as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Elucidating the specific anti-cancer and neuroprotective mechanisms of this compound.

-

Conducting comprehensive in vivo studies in mammalian models to validate its efficacy and safety.

-

Optimizing its formulation and delivery for potential clinical applications.

-

Investigating potential synergistic effects with other therapeutic agents.

This technical guide serves as a valuable resource for the scientific community to advance the research and development of this compound as a novel therapeutic candidate.

References

- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]

Angelicolide: A Potential Bioactive Compound from Traditional Chinese Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angelicolide, a coumarin derivative, is a phytochemical found in various plants of the Angelica genus, which have a long history of use in traditional Chinese medicine (TCM). Species such as Angelica sinensis (Danggui), Angelica dahurica (Baizhi), and Angelica pubescentis (Duhuo) are renowned for their therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2][3][4] While research has highlighted the pharmacological potential of the Angelica genus, specific in-depth data on this compound itself remains limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current understanding of related compounds from Angelica species, inferring the potential mechanisms and experimental approaches that could be applied to this compound research. We will focus on the key signaling pathways—MAPK, NF-κB, and PI3K/Akt—that are often implicated in the therapeutic effects of natural products.

Pharmacological Activities of Angelica Species Constituents

Compounds isolated from Angelica species have demonstrated a wide range of biological activities. For instance, Angesinenolide B, a phthalide dimer from Angelica sinensis, has shown significant anti-inflammatory properties.[1][5][6] These effects are often attributed to the modulation of key signaling cascades involved in inflammation and cell proliferation.

Quantitative Data on a Related Compound: Angesinenolide B

| Compound | Bioactivity | Assay System | IC50 Value | Reference |

| Angesinenolide B | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 4.98 ± 0.94 µM | [5] |

Key Signaling Pathways in Inflammation and Cancer

The therapeutic effects of many natural compounds, including those from Angelica species, are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[7][8] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are sequentially activated in response to extracellular stimuli.[7]

References

- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of volatile components in Angelica species using supercritical-CO2 fluid extraction and solid phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Angelicolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicolide, a dimeric phthalide found in various Angelica species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It details experimental protocols for the determination of key parameters and explores potential biological activities and associated signaling pathways based on current research on related phthalide compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₄ | [1] |

| Molecular Weight | 380.484 g/mol | [1] |

| CAS Number | 90826-58-7 | [1] |

| Boiling Point | 663.4 ± 55.0 °C (Predicted) | [2] |

| Water Solubility | 15.59 mg/L @ 25 °C (Estimated) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.40 (Estimated) |

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination [4][5][6][7][8]

-

Sample Preparation: The this compound sample should be thoroughly dried to remove any residual solvent and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, typically to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a re-test period for the drug substance and recommended storage conditions.

Methodology: ICH Guideline-Based Stability Testing [9][10][11][12]

-

Batch Selection: Stability studies should be conducted on at least three primary batches of this compound.

-

Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: Samples are stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Samples are stored at 40°C ± 2°C with 75% ± 5% RH for a minimum of 6 months.

-

Photostability testing: The intrinsic photostability of this compound should be evaluated to determine if light exposure results in unacceptable changes.

-

-

Testing Frequency: Samples should be tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term testing, and 0, 3, and 6 months for accelerated testing).

-

Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any changes in the purity and potency of this compound. The method should be capable of separating the degradation products from the intact drug substance.

-

Evaluation: The results are evaluated to establish a re-test period and to recommend appropriate storage conditions.

Potential Biological Activities and Signaling Pathways